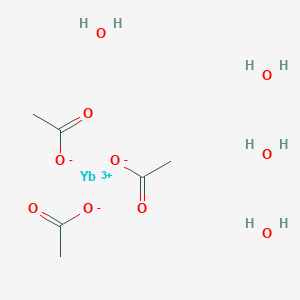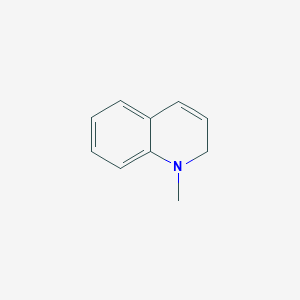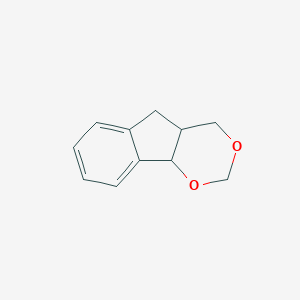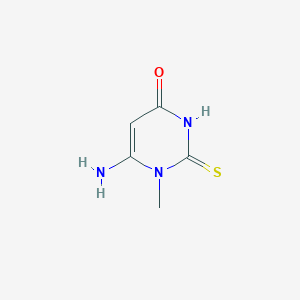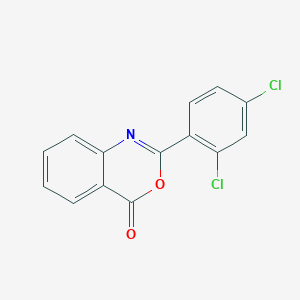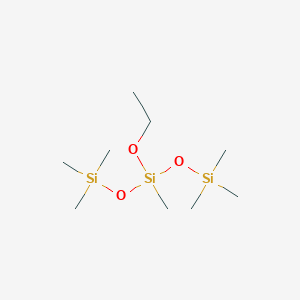
Ethoxy-methyl-bis(trimethylsilyloxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxy-methyl-bis(trimethylsilyloxy)silane, commonly known as EMBS, is an organosilicon compound that has gained significant attention in the scientific community due to its unique properties and potential applications. EMBS is a colorless, odorless, and non-toxic liquid that is soluble in most organic solvents. It is widely used in various fields, including organic synthesis, materials science, and biotechnology.
Mécanisme D'action
The mechanism of action of EMBS is not fully understood, but it is believed to involve the formation of a stable siloxane bond with the target molecule. The siloxane bond is highly stable and resistant to hydrolysis, which makes EMBS an ideal crosslinking agent for proteins and peptides.
Biochemical and Physiological Effects:
EMBS has been shown to have minimal biochemical and physiological effects on living organisms. It is non-toxic and does not accumulate in the body. However, it should be handled with care as it is highly flammable and can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
EMBS has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. It can be easily stored and transported, which makes it an ideal reagent for large-scale experiments. However, EMBS has some limitations, including its high cost and limited availability. It is also highly reactive and should be handled with care to avoid accidents.
Orientations Futures
There are several future directions for the research and development of EMBS. One potential application is in the field of drug delivery, where EMBS can be used as a crosslinking agent for the synthesis of drug-loaded nanoparticles. Another potential application is in the field of biomaterials, where EMBS can be used as a precursor for the synthesis of biocompatible and biodegradable materials. Additionally, the synthesis of EMBS derivatives with improved properties and functionality is an area of active research.
Méthodes De Synthèse
EMBS can be synthesized by the reaction of methyl trichlorosilane with ethyl alcohol in the presence of a catalyst. The reaction produces a mixture of EMBS and trimethylsilyl ethyl ether, which can be separated by distillation. The purity of EMBS can be further improved by column chromatography. The synthesis of EMBS is relatively simple and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
EMBS has been extensively used in various scientific research applications, including organic synthesis, materials science, and biotechnology. In organic synthesis, EMBS is used as a protecting group for alcohols and carboxylic acids, which can be selectively deprotected under mild conditions. In materials science, EMBS is used as a precursor for the synthesis of silicon-based materials, such as silicones and silsesquioxanes. In biotechnology, EMBS is used as a crosslinking agent for proteins and peptides, which can improve their stability and activity.
Propriétés
Numéro CAS |
17908-27-9 |
|---|---|
Nom du produit |
Ethoxy-methyl-bis(trimethylsilyloxy)silane |
Formule moléculaire |
C9H26O3Si3 |
Poids moléculaire |
266.56 g/mol |
Nom IUPAC |
ethoxy-methyl-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C9H26O3Si3/c1-9-10-15(8,11-13(2,3)4)12-14(5,6)7/h9H2,1-8H3 |
Clé InChI |
RWRZXVJBHRYPJM-UHFFFAOYSA-N |
SMILES |
CCO[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canonique |
CCO[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Synonymes |
3-Ethoxy-1,1,1,3,5,5,5-heptamethylpentanetrisiloxane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
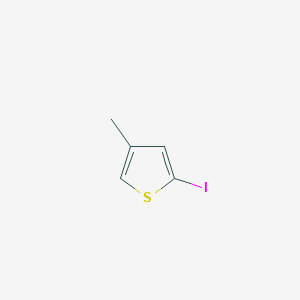

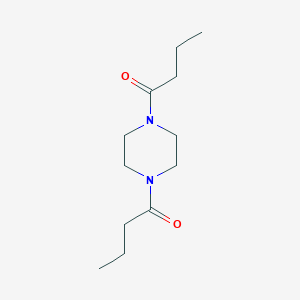
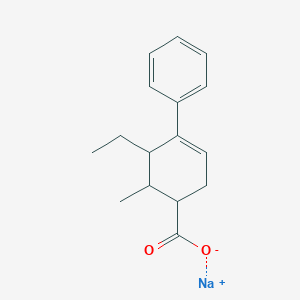
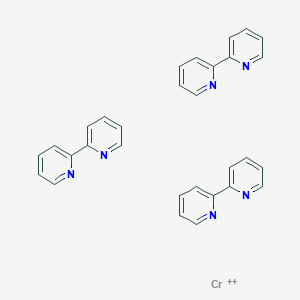
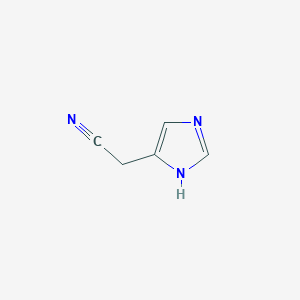
![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)
